molecular formula C10H11NO B1348831 1-Methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 826-72-2

1-Methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1348831
CAS No.: 826-72-2
M. Wt: 161.2 g/mol
InChI Key: GRDNENMVSPDQBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position and a carbonyl group at the second position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Another method involves the Pictet-Spengler reaction, where N-methyltryptamine reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring system. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions allows for the large-scale production of this compound with minimal waste and high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1-methyl-3,4-dihydroquinolin-2-ol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: 1-Methyl-3,4-dihydroquinolin-2-ol.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

1-Methyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of malaria, tuberculosis, and neurodegenerative diseases.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydroquinolin-2(1H)-one varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparison with Similar Compounds

1-Methyl-3,4-dihydroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the methyl and carbonyl groups.

    2-Methylquinoline: Similar structure but with a methyl group at the second position instead of the first.

    3,4-Dihydroquinolin-2(1H)-one: Lacks the methyl group at the first position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methyl-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNENMVSPDQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341889
Record name 1-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-72-2
Record name 1-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,4-dihydrocarbostyril (20 g) in DMSO (100 ml) is added to a suspension of KOH (31.4 g) in DMSO (50 ml). Methyl iodide (39.7 g) in DMSO (25 ml) is added to the reaction mixture and the mixture is stirred under an atmosphere of N2 at RT. After 2 hours a second portion of methyl iodide (20 g) is added and after 3 hours a third portion of methyl iodide (20 g) is added and stirring continued for 4.5 hours. The reaction mixture is diluted with chloroform (200 ml), quenched with sat'd aq. NH4Cl, separated, extracted with chloroform, washed with H2O and dried. The organic extracts are filtered and concentrated in vacuo affording the desired product as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
31.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key chemical transformation involving 1-Methyl-3,4-dihydroquinolin-2(1H)-one described in the research?

A1: The research describes a synthetic route using this compound as a starting material. The process involves treating the magnesium enolate of this compound with various nitriles. This reaction forms vinylogous urea derivatives. Subsequent N-acetylation with acetic anhydride/pyridine and double bond migration using 1,8-diazabicyclo[5.3.0]undec-7-ene yields the final 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives [, ].

Q2: Why is this synthetic route significant?

A2: This method provides a convenient and efficient way to synthesize 3-(1-Aminoalkyl)quinolin-2(1H)-one derivatives [, ]. These derivatives are interesting due to their potential biological activity and potential applications in medicinal chemistry. The described synthesis offers a new route to these potentially valuable compounds.

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